molecular formula C21H30N2O6 B2662612 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid CAS No. 2287332-21-0

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid

Cat. No. B2662612
CAS RN: 2287332-21-0
M. Wt: 406.479
InChI Key: SYWLMTNULBQPOH-OQIWPSSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.479. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, recognized for its significant role in agricultural and urban pest control. The compound reaches various natural environments, both directly and indirectly, prompting extensive research into its toxicology and mutagenicity. This research aims to provide insights into the specific characteristics of 2,4-D toxicity and its mutagenic potential, leveraging quantitative visualization methods to summarize advancements in this field. The United States emerges as a leading contributor to this research domain, with notable activity also observed in Canada and China. The fields of Toxicology and Biochemical and Molecular Biology have been identified as areas exerting considerable influence on the study of 2,4-D. Keywords associated with this research include glyphosate, atrazine, water, and gene expression, highlighting a focus on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic organisms, and molecular imprinting (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Caffeic Acid Derivatives and Their Therapeutic Potential

Caffeic acid (CA) and its derivatives have garnered attention for their broad spectrum of biological activities and potential therapeutic applications. The development of new chemical entities based on the CA scaffold is a trending strategy, aimed at combating human diseases associated with oxidative stress. CA derivatives also find applications in the cosmetic industry, owing to their stabilizing properties. The synthesis of esters, amides, and hybrids with currently marketed drugs exemplifies the innovative approaches being explored to harness the therapeutic potential of CA derivatives. This ongoing research underscores the promise of CA-based compounds in yielding new and effective therapeutic agents (T. Silva, Catarina Oliveira, F. Borges, 2014).

Sorption of Phenoxy Herbicides to Soil and Organic Matter

The sorption behavior of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been comprehensively reviewed, encompassing a range of experiments to understand their interaction with various environmental substrates. This research is crucial for predicting the mobility and persistence of these compounds in the environment, aiding in the development of strategies for mitigating their potential adverse impacts. The data suggest that soil organic matter and iron oxides play significant roles as sorbents for phenoxy herbicides, pointing to the need for further exploration of these interactions to inform environmental management practices (D. Werner, J. Garratt, G. Pigott, 2012).

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-20(2,3)29-18(26)22-16-9-11-21(12-10-16,13-17(24)25)23-19(27)28-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWLMTNULBQPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.